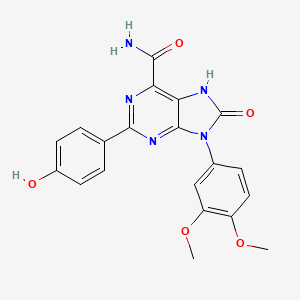

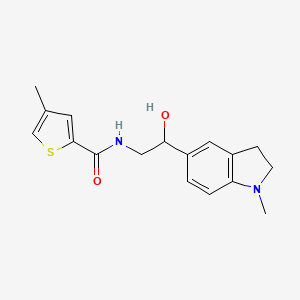

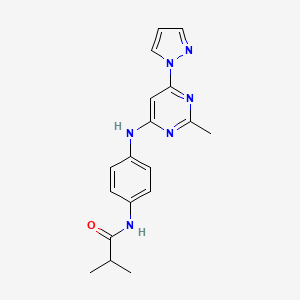

9-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "9-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide" is a structurally complex molecule that appears to be related to the field of aromatic polyamides and purine derivatives. Although the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer potential properties and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of complex aromatic compounds often involves nucleophilic substitution reactions, as seen in the preparation of a new aromatic dicarboxylic acid, BCAMPX, which was synthesized from a nucleophilic substitution reaction followed by alkaline hydrolysis . Similarly, the synthesis of the compound of interest may involve nucleophilic substitution reactions, possibly with hydroxy and methoxy substituted phenyl rings as starting materials. The reaction of 9-phenyl-9H-purine-6-carbonitrile with various nucleophilic reagents suggests that the purine moiety can be functionalized through addition across a C-N triple bond, which could be a relevant step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the compound likely features a purine core, which is a bicyclic aromatic heterocycle, substituted with phenyl rings that carry additional functional groups such as hydroxy and methoxy groups. The presence of these substituents can significantly influence the electronic and steric properties of the molecule. The structure of similar compounds, such as the bis(ether-carboxylic acid) derived from fluorene , suggests that the target compound may also exhibit a degree of rigidity and planarity due to the aromatic systems.

Chemical Reactions Analysis

The reactivity of the compound is expected to be influenced by the functional groups attached to the aromatic rings. For instance, the hydroxyphenyl group may participate in further chemical reactions, such as esterification or etherification. The reactions of 9-phenyl-9H-purine-6-carbonitrile with nucleophiles indicate that the purine ring can undergo various transformations, including the formation of amidoximes, amidrazones, amidines, ketones, and amides . These reactions could be relevant to the functionalization of the purine moiety in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related aromatic polyamides and purine derivatives. For example, polyamides containing aromatic units typically exhibit high thermal stability, as evidenced by high glass transition temperatures and significant weight loss temperatures . The solubility of these polyamides in polar aprotic solvents suggests that the target compound may also be soluble in similar solvents due to the presence of polar functional groups. Additionally, the presence of methoxy and hydroxy groups could lead to hydrogen bonding, affecting the compound's solubility and moisture absorption properties.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

9-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5/c1-29-13-8-5-11(9-14(13)30-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)10-3-6-12(26)7-4-10/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZBQTOEQKFQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(3,4-dimethoxyphenyl)-2-(4-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2544356.png)

![1-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl)-2-chloroethanone](/img/structure/B2544360.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2544361.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2544362.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazino][1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2544364.png)

![Benzyl (2-(([2,3'-bipyridin]-4-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2544365.png)